![molecular formula C16H11F6NO3 B12598586 N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide CAS No. 634184-95-5](/img/structure/B12598586.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains trifluoromethyl groups, which are known to enhance the chemical stability and biological activity of molecules. The presence of hydroxy and methoxy groups further contributes to its reactivity and potential utility in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the formation of Grignard reagents . These intermediates are then reacted with appropriate electrophiles to introduce the hydroxy and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, while the hydroxy and methoxy groups facilitate hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)aniline: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
634184-95-5 |
|---|---|
Molekularformel |
C16H11F6NO3 |
Molekulargewicht |
379.25 g/mol |
IUPAC-Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C16H11F6NO3/c1-26-12-4-2-3-11(24)13(12)14(25)23-10-6-8(15(17,18)19)5-9(7-10)16(20,21)22/h2-7,24H,1H3,(H,23,25) |
InChI-Schlüssel |
WDOGHGPJJQYQRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
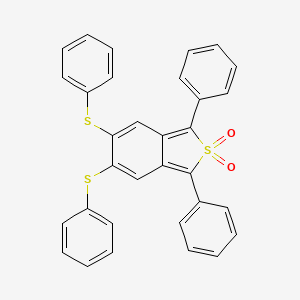
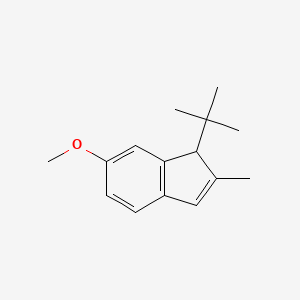
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)
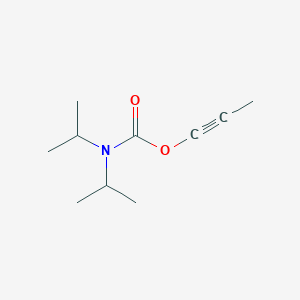

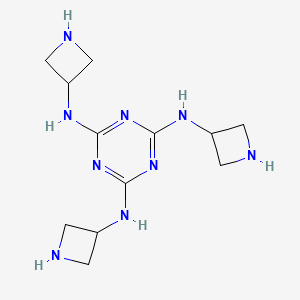

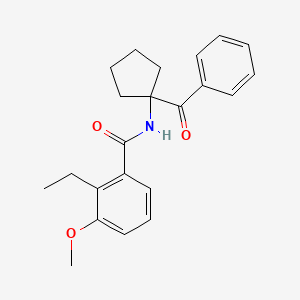
![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)

![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
